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An In-depth Technical Guide to the Physical and Chemical Properties of 3-Methylquinoline-2-
carbonitrile

Abstract
This technical guide provides a comprehensive overview of the physical and chemical

properties of 3-Methylquinoline-2-carbonitrile (CAS No. 19051-05-9).[1] While this compound

is cataloged, extensive experimental data in peer-reviewed literature is not readily available.

This document, therefore, leverages established principles of physical organic chemistry and

draws upon data from structurally analogous compounds to present a detailed profile for

researchers, scientists, and professionals in drug development. The guide covers

physicochemical properties, spectroscopic characteristics, a plausible synthetic route, chemical

reactivity, a standard analytical protocol, and safety and handling recommendations. The

insights herein are designed to be both foundational and practical for the application of this

compound in a research and development setting.

Introduction and Scientific Context
3-Methylquinoline-2-carbonitrile belongs to the quinoline class of heterocyclic compounds,

which are renowned for their broad spectrum of biological activities and their prevalence in

medicinal chemistry. The quinoline scaffold is a key structural motif in numerous

pharmaceuticals.[2] The incorporation of a nitrile (cyano) group at the 2-position and a methyl

group at the 3-position introduces specific electronic and steric features that can significantly

influence the molecule's reactivity, binding affinity to biological targets, and metabolic stability.
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The nitrile group, in particular, is a versatile functional group in drug design. It can act as a

hydrogen bond acceptor, a bioisostere for other functional groups, or a reactive handle for

further chemical modification.[3] Its presence in a molecule like 3-Methylquinoline-2-
carbonitrile suggests potential applications as an intermediate in the synthesis of more

complex molecules or as a pharmacologically active agent itself, potentially targeting pathways

where quinoline derivatives have shown promise, such as in oncology or infectious diseases.[2]

[4]

Physicochemical Properties
Direct experimental data for the physical properties of 3-Methylquinoline-2-carbonitrile are

not widely published. However, we can infer its likely characteristics by examining related

structures.
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Property
Value / Predicted
Characteristic

Source / Rationale

CAS Number 19051-05-9 [1]

Molecular Formula C₁₁H₈N₂ [5]

Molecular Weight 168.20 g/mol [5]

IUPAC Name
3-methylquinoline-2-

carbonitrile
[5]

Appearance
Predicted: White to off-white or

pale yellow solid

Based on related compounds

like 2-chloroquinoline-3-

carbonitrile (solid) and 3-

isoquinolinecarbonitrile (white

to yellow crystalline powder).

[6]

Melting Point Predicted: > 100 °C

The related 2-chloroquinoline-

3-carbonitrile has a melting

point of 164-168 °C, and 3-

isoquinolinecarbonitrile melts

at 126-128 °C.[6] The

presence of the polar nitrile

group and the planar quinoline

ring suggests strong

intermolecular interactions,

leading to a solid state with a

relatively high melting point

compared to 3-methylquinoline

(mp 16-17 °C).[7]

Boiling Point

Not available; likely

decomposes at high

temperatures

High molecular weight and

polarity suggest a high boiling

point, likely requiring vacuum

distillation.

Solubility Predicted: Soluble in polar

organic solvents (e.g., DMSO,

DMF, acetone, chloroform);

The quinoline core provides

some hydrophobicity, while the

nitrile group adds polarity.
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sparingly soluble in alcohols;

likely insoluble in water.

General solubility patterns for

similar heterocyclic

compounds support this

prediction.

Spectroscopic Profile (Predicted)
While experimental spectra for 3-Methylquinoline-2-carbonitrile are not available in public

databases, its key spectroscopic features can be predicted based on its structure and data

from analogous compounds.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the methyl protons and the

aromatic protons on the quinoline ring system.

Methyl Protons (-CH₃): A singlet is expected around δ 2.5-2.8 ppm. This is consistent with

the chemical shift of the methyl group in 3-methylquinoline.[8]

Aromatic Protons (Quinoline Ring): Five protons on the quinoline ring system will likely

appear as a series of doublets, triplets, and multiplets in the aromatic region (δ 7.5-8.5 ppm).

The exact coupling patterns and chemical shifts will be influenced by the electron-

withdrawing nitrile group and the electron-donating methyl group.

¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on all 11 carbon atoms in the molecule.

Nitrile Carbon (-C≡N): A characteristic signal for the nitrile carbon is expected in the range of

δ 115-120 ppm.[9]

Methyl Carbon (-CH₃): A signal for the methyl carbon should appear in the aliphatic region,

likely around δ 15-20 ppm.

Aromatic and Heterocyclic Carbons: The nine carbons of the quinoline ring system will

resonate in the δ 120-150 ppm range.[10] Quaternary carbons, such as C2 and C3, will likely

show weaker signals.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 14 Tech Support

https://www.benchchem.com/product/b103162?utm_src=pdf-body
https://www.chemicalbook.com/SpectrumEN_612-58-8_1HNMR.htm
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/CarbonChemicalShift.htm
https://spectrabase.com/spectrum/7h1Hv8cNTfA
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b103162?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic absorption of the nitrile group.

C≡N Stretch: A sharp, strong absorption band is expected in the region of 2220-2240 cm⁻¹.

This is a highly diagnostic peak for the nitrile functional group.

C=C and C=N Stretching: Aromatic ring stretching vibrations will appear in the 1450-1600

cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching will be observed above 3000 cm⁻¹, while aliphatic

C-H stretching from the methyl group will be seen just below 3000 cm⁻¹.

Mass Spectrometry
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a prominent

molecular ion peak at m/z = 168.

Fragmentation: Common fragmentation patterns for quinolines may be observed. The

stability of the quinoline ring suggests that the molecular ion will be relatively intense.

Synthesis and Chemical Reactivity
Proposed Synthesis Pathway
A plausible and efficient synthesis of 3-Methylquinoline-2-carbonitrile can be envisioned

starting from 2-chloro-3-methylquinoline. This approach involves a nucleophilic aromatic

substitution reaction to introduce the nitrile group.
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Starting Material

Cyanation Reaction

Final Product

2-Chloro-3-methylquinoline

Nucleophilic Aromatic Substitution

CuCN, DMF or NMP
High Temperature (e.g., 150-200 °C)

3-Methylquinoline-2-carbonitrile

Click to download full resolution via product page

Caption: Proposed synthesis of 3-Methylquinoline-2-carbonitrile.

Detailed Protocol (Hypothetical):

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer,

reflux condenser, and nitrogen inlet, add 2-chloro-3-methylquinoline (1 eq.), copper(I)

cyanide (1.2-1.5 eq.), and a high-boiling polar aprotic solvent such as N,N-

dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

Reaction Conditions: The reaction mixture is heated to 150-200 °C under a nitrogen

atmosphere and stirred vigorously for several hours (e.g., 6-24 hours). The progress of the

reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance

Liquid Chromatography (HPLC).

Workup: After completion, the reaction mixture is cooled to room temperature and poured

into an aqueous solution of ferric chloride or sodium cyanide to decompose the copper
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complexes. The aqueous layer is then extracted with an organic solvent such as ethyl

acetate or dichloromethane.

Purification: The combined organic layers are washed with brine, dried over anhydrous

sodium sulfate, and concentrated under reduced pressure. The crude product is then purified

by column chromatography on silica gel or by recrystallization to yield pure 3-
Methylquinoline-2-carbonitrile.

Chemical Reactivity
The reactivity of 3-Methylquinoline-2-carbonitrile is governed by its three key functional

components: the quinoline nitrogen, the nitrile group, and the methyl group.

Nitrile Group Reactions

Quinoline Ring Reactions3-Methylquinoline-2-carbonitrile

Hydrolysis
(H⁺ or OH⁻, H₂O)

-> 3-Methylquinoline-2-carboxylic acid

Reduction
(e.g., LiAlH₄ or H₂/Catalyst)

-> (3-Methylquinolin-2-yl)methanamine

N-Oxidation
(e.g., m-CPBA)

-> N-oxide derivative

Electrophilic Aromatic Substitution
(e.g., Nitration, Halogenation)

-> Substitution on the benzene ring

Click to download full resolution via product page

Caption: Key reaction pathways for 3-Methylquinoline-2-carbonitrile.

Reactions of the Nitrile Group:
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Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to the

corresponding carboxylic acid (3-methylquinoline-2-carboxylic acid) or amide intermediate.

Reduction: The nitrile can be reduced to a primary amine, (3-methylquinolin-2-

yl)methanamine, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or

catalytic hydrogenation. This provides a route to introduce a flexible aminomethyl side

chain.

Reactions involving the Quinoline Ring:

N-Oxidation: The nitrogen atom of the quinoline ring can be oxidized to the corresponding

N-oxide using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA).

Electrophilic Aromatic Substitution: The benzene portion of the quinoline ring can undergo

electrophilic substitution reactions such as nitration or halogenation. The positions of

substitution (typically C5 and C8) will be directed by the existing substituents.

Reactions of the Methyl Group:

While the methyl group on a quinoline ring is generally not as reactive as in 2- or 4-

methylquinolines, it may undergo condensation reactions under specific conditions,

particularly if activated.

Analytical Protocol: Purity Determination by HPLC
A robust and reliable method for determining the purity of 3-Methylquinoline-2-carbonitrile is

essential. A reverse-phase High-Performance Liquid Chromatography (RP-HPLC) method is

recommended.
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Sample Preparation
(Dissolve in Acetonitrile/Water)

HPLC System
(Pump, Injector, Column, Detector)

C18 Reverse-Phase Column
(e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase
(Isocratic or Gradient)
A: Water (0.1% TFA)

B: Acetonitrile (0.1% TFA)

UV Detection
(e.g., 254 nm or 280 nm)

Data Analysis
(Peak Integration, Purity Calculation)

Click to download full resolution via product page

Caption: Workflow for HPLC purity analysis.

Step-by-Step Methodology:

Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler,

and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase Preparation:

Mobile Phase A: HPLC-grade water with 0.1% trifluoroacetic acid (TFA).

Mobile Phase B: HPLC-grade acetonitrile with 0.1% TFA.

Sample Preparation: Accurately weigh approximately 1 mg of 3-Methylquinoline-2-
carbonitrile and dissolve it in 1 mL of a 1:1 mixture of acetonitrile and water to prepare a 1

mg/mL stock solution. Further dilute as necessary.
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Chromatographic Conditions:

Flow Rate: 1.0 mL/min.

Injection Volume: 10 µL.

Column Temperature: 25 °C.

Detection Wavelength: 254 nm (or scan for optimal wavelength).

Gradient Program: A typical gradient might be: 0-20 min, 20% to 80% B; 20-25 min, 80%

to 95% B; 25-30 min, hold at 95% B; followed by re-equilibration. An isocratic method can

be developed for routine analysis once the retention time is established.

Data Analysis: The purity is determined by calculating the area percentage of the main peak

relative to the total area of all observed peaks in the chromatogram.

Safety, Handling, and Storage
As no specific safety data sheet (SDS) is available for 3-Methylquinoline-2-carbonitrile,

precautions should be based on data for structurally similar and potentially hazardous

compounds, such as other quinoline derivatives and organic nitriles.[7]

Hazard Statements (Inferred):

Harmful if swallowed, in contact with skin, or if inhaled.

Causes skin and serious eye irritation.

May cause respiratory irritation.

Suspected of causing cancer (based on some quinoline derivatives).[7]

Personal Protective Equipment (PPE):

Eye/Face Protection: Wear chemical safety goggles or a face shield.

Skin Protection: Wear nitrile or other chemically resistant gloves and a lab coat.
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Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If

dust or aerosols are generated, a NIOSH-approved respirator may be necessary.

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Handle

in accordance with good industrial hygiene and safety practices.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep

away from strong oxidizing agents and strong acids.

Conclusion
3-Methylquinoline-2-carbonitrile is a compound of significant interest for synthetic and

medicinal chemistry. While direct experimental data is limited, a comprehensive understanding

of its properties can be constructed through the analysis of related compounds. This guide

provides a robust, scientifically-grounded framework for its physical and chemical

characteristics, a plausible synthetic strategy, and essential protocols for its analysis and safe

handling. As research into novel quinoline derivatives continues to expand, this foundational

knowledge will be invaluable for scientists and developers working at the forefront of chemical

and pharmaceutical innovation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing
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